molecular formula C17H12Cl2N4O B7758980 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7758980
M. Wt: 359.2 g/mol
InChI Key: XCPSTYGLLGADCL-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a dichlorophenyl group, and a pyrrolone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the dichlorophenyl group: This step may involve a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.

    Formation of the pyrrolone ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their pharmacological properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one: Lacks the benzimidazole moiety.

    4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one: Lacks the amino group.

    5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the dichlorophenyl group.

Uniqueness

The unique combination of the benzimidazole, dichlorophenyl, and pyrrolone rings in “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-9-4-3-7-12(15(9)19)23-8-13(24)14(16(23)20)17-21-10-5-1-2-6-11(10)22-17/h1-7H,8,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSTYGLLGADCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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